Cas no 1824472-05-0 (3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE)

3-Ethynyl-6-fluoro-2-methylpyridine is a fluorinated pyridine derivative featuring an ethynyl functional group at the 3-position and a methyl substituent at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions such as Sonogashira or click chemistry applications. The fluorine atom enhances electron-withdrawing properties, potentially improving binding affinity in bioactive molecules. Its structural features make it a valuable intermediate for synthesizing heterocyclic compounds with tailored electronic and steric properties. The compound is typically handled under inert conditions due to the reactivity of the ethynyl group. Suitable for controlled applications in medicinal chemistry and material science.
3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE structure
1824472-05-0 structure
Product name:3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE
CAS No:1824472-05-0
MF:C8H6FN
MW:135.138345241547
CID:4622404
PubChem ID:74889041

3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE Chemical and Physical Properties

Names and Identifiers

    • 3-ethynyl-6-fluoro-2-methylpyridine
    • 3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE
    • Inchi: 1S/C8H6FN/c1-3-7-4-5-8(9)10-6(7)2/h1,4-5H,2H3
    • InChI Key: SZSRNAMTWDFWOY-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(F)=CC=C1C#C

3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01DZSO-1g
3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE
1824472-05-0 95%
1g
$751.00 2025-02-10
Aaron
AR01DZSO-10g
3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE
1824472-05-0 95%
10g
$3145.00 2023-12-14
Enamine
EN300-1699781-0.1g
3-ethynyl-6-fluoro-2-methylpyridine
1824472-05-0 95%
0.1g
$152.0 2023-09-20
Enamine
EN300-1699781-2.5g
3-ethynyl-6-fluoro-2-methylpyridine
1824472-05-0 95%
2.5g
$1034.0 2023-09-20
Enamine
EN300-1699781-5g
3-ethynyl-6-fluoro-2-methylpyridine
1824472-05-0 95%
5g
$1530.0 2023-09-20
1PlusChem
1P01DZKC-250mg
3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE
1824472-05-0 95%
250mg
$320.00 2024-06-18
1PlusChem
1P01DZKC-100mg
3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE
1824472-05-0 95%
100mg
$243.00 2024-06-18
1PlusChem
1P01DZKC-5g
3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE
1824472-05-0 95%
5g
$1953.00 2024-06-18
A2B Chem LLC
AX31436-5g
3-ethynyl-6-fluoro-2-methylpyridine
1824472-05-0 95%
5g
$1646.00 2024-04-20
Aaron
AR01DZSO-2.5g
3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE
1824472-05-0 95%
2.5g
$1447.00 2025-02-10

Additional information on 3-ETHYNYL-6-FLUORO-2-METHYLPYRIDINE

3-Ethylnyl-6-Fluoro-2-Methylpyridine: A Comprehensive Overview

The compound 3-Ethylnyl-6-Fluoro-2-Methylpyridine, identified by the CAS number 1824472-05-0, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyridines, which are aromatic heterocycles widely used in pharmaceuticals, agrochemicals, and advanced materials. The structure of this molecule is characterized by a pyridine ring substituted with an ethynyl group at position 3, a fluorine atom at position 6, and a methyl group at position 2. These substituents impart unique electronic and steric properties to the molecule, making it a valuable compound for research and development.

The synthesis of 3-Ethylnyl-6-Fluoro-2-Methylpyridine typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, leveraging transition metal catalysts such as palladium or copper complexes. These methods not only improve the reaction efficiency but also reduce the environmental footprint by minimizing the use of hazardous reagents. For instance, researchers have successfully employed cross-coupling reactions to construct the ethynyl group at position 3, demonstrating the versatility of this approach in constructing complex pyridine derivatives.

The electronic properties of 3-Ethylnyl-6-Fluoro-2-Methylpyridine are significantly influenced by its substituents. The fluorine atom at position 6 introduces electron-withdrawing effects, which can enhance the reactivity of the molecule in certain reactions. Conversely, the methyl group at position 2 provides steric bulk, which can modulate the reactivity and selectivity of the molecule. The ethynyl group at position 3 is particularly interesting due to its ability to participate in various conjugation patterns and serve as a platform for further functionalization. Recent studies have explored the use of this compound as a precursor for constructing extended conjugated systems, which are highly sought after in optoelectronic materials.

In terms of applications, 3-Ethylnyl-6-Fluoro-2-Methylpyridine has shown promise in several areas. In pharmaceutical chemistry, its unique structure makes it a potential candidate for drug design, particularly in targeting specific biological pathways or receptors. The presence of electron-withdrawing and electron-donating groups allows for fine-tuning of pharmacokinetic properties such as solubility and bioavailability. Additionally, this compound has been investigated for its potential as an agrochemical agent, where its ability to interact with plant enzymes or pathogens could lead to novel pest control solutions.

The material science community has also taken interest in this compound due to its potential role in constructing advanced materials such as organic semiconductors or light-emitting diodes (LEDs). The extended conjugation provided by the ethynyl group and the pyridine ring can enhance charge transport properties, making it a valuable building block for organic electronics. Recent research has demonstrated that films constructed from derivatives of this compound exhibit favorable optical and electrical properties, paving the way for their integration into next-generation devices.

In conclusion, 3-Ethylnyl-6-Fluoro-2-Methylpyridine is a versatile compound with a rich structural diversity that opens up numerous possibilities for innovation across multiple disciplines. Its synthesis has been refined through cutting-edge catalytic methods, while its electronic properties continue to be explored for applications in pharmaceuticals, agrochemicals, and materials science. As research progresses, this compound is likely to play an increasingly important role in advancing both fundamental understanding and practical applications in chemistry.

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